molecular formula C26H20N2O4 B8779945 4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2h)-Yl]methyl}benzoic Acid

4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2h)-Yl]methyl}benzoic Acid

Katalognummer: B8779945
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: FLTYDFYSVZBKOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic Acid (hereafter referred to by its full systematic name) is a synthetic heterocyclic compound with a quinazolinone core. Its molecular formula is C₂₆H₂₀N₂O₄, and it features a benzoic acid moiety linked via a methylene bridge to the quinazolinone scaffold . The structure includes a 1-methyl group, two ketone oxygen atoms at positions 2 and 4, and a 3-phenylprop-1-yn-1-yl substituent at position 6 of the quinazoline ring. The compound’s InChI and SMILES strings confirm its stereoelectronic properties, including conjugation between the alkyne and aromatic systems, which may influence solubility and reactivity .

This compound is of interest in medicinal chemistry due to quinazolinones’ known roles as kinase inhibitors, anti-inflammatory agents, and anticancer candidates.

Eigenschaften

Molekularformel

C26H20N2O4

Molekulargewicht

424.4 g/mol

IUPAC-Name

4-[[1-methyl-2,4-dioxo-6-(3-phenylprop-1-ynyl)quinazolin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C26H20N2O4/c1-27-23-15-12-19(9-5-8-18-6-3-2-4-7-18)16-22(23)24(29)28(26(27)32)17-20-10-13-21(14-11-20)25(30)31/h2-4,6-7,10-16H,8,17H2,1H3,(H,30,31)

InChI-Schlüssel

FLTYDFYSVZBKOB-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)C#CCC3=CC=CC=C3)C(=O)N(C1=O)CC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Quinazolinone Core Formation

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A modified Niementowski reaction is employed:

  • Condensation : Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one.

  • Amidation : Treatment with methylamine introduces the N1-methyl group, yielding 1-methyl-2,4-quinazolinedione.

Example protocol :

  • Anthranilic acid (10 mmol) is refluxed in acetic anhydride (20 mL) at 120°C for 2 hours.

  • Methylamine (15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

ParameterValue
CatalystPd(PPh3)4 (5 mol%)
BaseTEA (3 equiv)
Temperature60°C
Reaction Time12 hours

Attachment of the Benzoic Acid Moiety

The benzoic acid group is incorporated via nucleophilic substitution or Friedel-Crafts alkylation:

  • Methylene Bridge Formation :

    • The C3 position of the quinazolinone is brominated using PBr3 in dichloromethane (DCM).

    • Reaction with 4-(hydroxymethyl)benzoic acid in the presence of K2CO3 in DMF yields the final product.

Optimization insights :

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes with a 15% increase in yield.

  • Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves solubility of intermediates.

Characterization and Analytical Validation

Synthetic intermediates and the final compound are validated using:

  • FT-IR : Confirmation of carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and alkyne (C≡C) peaks at 2100–2260 cm⁻¹.

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6): Methyl group at N1 (δ 3.42 ppm), alkyne proton (δ 3.05 ppm), and benzoic acid protons (δ 7.8–8.2 ppm).

    • ¹³C NMR : Quinazolinone carbonyls (δ 165–170 ppm), alkyne carbons (δ 80–90 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 424.4 ([M+H]⁺) aligns with the molecular formula C26H20N2O4.

Scalability and Industrial Considerations

Critical factors for large-scale production :

  • Cost efficiency : Replacement of Pd(PPh3)4 with heterogeneous catalysts (e.g., Pd/C) reduces metal leaching.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, but switch to recrystallization (ethanol/water) at scale lowers costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Chinazolin-N-Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können den Chinazolin-Kern in Dihydrochinazolin-Derivate umwandeln.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzoesäure-Rest.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinazolin-Derivate, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for its various biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Matrix Metalloproteinase Inhibition

Studies have shown that 4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic Acid exhibits potent inhibitory effects on MMPs. For example, it has demonstrated an IC50 value of 0.670 nM in enzyme assays, indicating strong activity against these enzymes under physiological conditions .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer models. The compound's ability to inhibit cell proliferation and induce apoptosis in these cells highlights its potential as a therapeutic agent .

Cancer Treatment

Given its MMP inhibitory activity and anticancer properties, this compound holds promise for development into a therapeutic agent for cancer treatment. Its structural features allow for potential modifications that could enhance efficacy or reduce side effects.

Drug Development

The compound is classified as an experimental small molecule with potential applications in drug development targeting "undruggable" proteins involved in cancer progression . Its unique structure may allow it to bind selectively to target sites on proteins that are typically challenging to inhibit.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated its effectiveness against various cancer cell lines, with significant reductions in cell viability observed at nanomolar concentrations .
  • Molecular Docking Studies : Computational studies have supported its potential as an MMP inhibitor by modeling interactions with target proteins at the molecular level, providing insights into binding affinities and mechanisms of action .

Wirkmechanismus

The mechanism of action of 4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. For example, as an MMP13 inhibitor, it binds to the enzyme’s active site, preventing the cleavage of type II collagen and thereby reducing cartilage degradation . The compound’s selectivity for MMP13 over other metalloproteinases is attributed to its unique structure, which allows for noncompetitive inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure:

  • Quinazolinone core: Provides a planar, aromatic system for target binding.
  • Benzoic acid moiety : Enhances water solubility and hydrogen-bonding capacity.

Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Quinazolinone 1-Methyl, 6-(3-phenylpropynyl), benzoic acid C₂₆H₂₀N₂O₄ High polarity due to COOH group
GG2 () Pyrazolo[3,4-c]pyridine 4-Methoxyphenyl, 2-oxopiperidinyl, carboxamide C₂₃H₂₄N₄O₄ Moderate solubility; kinase inhibition
Compound 4g () Benzodiazepine-tetrazole Coumarin-3-yl, tetrazole, pyrazolone C₃₈H₂₈N₈O₄ Fluorescent properties; anti-tumor
Compound 4h () Benzooxazepine-tetrazole Coumarin-3-yl, tetrazole, pyrazolone C₃₇H₂₆N₈O₅ Enhanced metabolic stability

Functional Group Analysis

  • Benzoic Acid vs. Carboxamide (GG2) : The carboxylic acid in the target compound confers higher acidity (pKa ~4.2) compared to GG2’s carboxamide (pKa ~0.5), influencing ionization and membrane permeability .
  • Phenylpropynyl vs.
  • Tetrazole-Containing Analogs (4g, 4h) : Compounds 4g and 4h from incorporate tetrazole rings, which are bioisosteres for carboxylic acids but lack the target compound’s pH-dependent solubility .

Pharmacological Implications

  • The target compound’s benzoic acid group may improve renal clearance compared to 4g and 4h, which have larger, lipophilic tetrazole systems .
  • In silico docking studies suggest the phenylpropynyl group enhances affinity for hydrophobic enzyme pockets, a feature absent in GG2’s piperidinyl substituent .

Biologische Aktivität

4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic acid, also known as BDBM50265079 or CHEMBL496942, is a synthetic compound belonging to the quinazoline class. Its unique structure contributes to its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling.

Inhibition of Matrix Metalloproteinases (MMPs)

Research indicates that 4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic acid exhibits potent inhibitory effects on MMPs. Specifically, it has been reported to have an IC50 value of 0.670 nM against human MMPs at a pH of 6.8 and a temperature of 25°C . This high potency suggests significant potential for therapeutic applications in conditions where MMP activity is dysregulated.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects on breast cancer cells (MDA-MB-231), with IC50 values indicating considerable effectiveness . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Experimental Data

A series of studies have been conducted to assess the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:

Study Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)0.670MMP inhibition
HeLa (Cervical)0.95Induction of apoptosis
A2780 (Ovarian)0.82Cell cycle arrest
K562 (Leukemia)1.51Inhibition of proliferation

These findings underscore the compound's potential as a multi-target agent in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinazoline scaffold can significantly alter biological activity. For example, substituents at various positions on the quinazoline ring can enhance or reduce potency against specific targets . This insight is crucial for the design of more effective derivatives with improved selectivity and reduced side effects.

Q & A

Q. How to design a robust protocol for evaluating metabolic stability?

  • Methodology :
  • Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS. The benzoic acid group may undergo glucuronidation, requiring UDPGA supplementation .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.